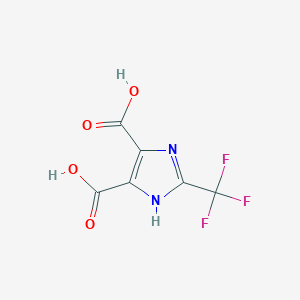

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid

Vue d'ensemble

Description

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a trifluoromethyl group attached to an imidazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group imparts significant electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the imidazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Applications De Recherche Scientifique

Antibacterial Agents

Research has indicated that derivatives of 2-(trifluoromethyl)-1H-imidazole exhibit potential as antibacterial agents. A study highlighted the effectiveness of analogues against methicillin-resistant Staphylococcus aureus (MRSA). The structural features contributing to this activity include:

- Presence of aryl rings

- Imidazole NH group

- Electron-withdrawing groups at the C-2 position

These compounds were shown to have promising antibacterial properties, making them candidates for further development in antimicrobial therapies .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer activities. A study demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer cell lines .

Synthesis of Metal-Organic Frameworks (MOFs)

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can serve as a ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage and separation technologies. For instance, studies have reported the construction of stable 3D MOFs using this compound combined with metal ions like Cd(II) .

Catalysis

The compound's imidazole ring is a key feature in catalytic processes. It can act as a catalyst or co-catalyst in various organic reactions, particularly those involving nucleophilic substitutions and cyclizations. Its unique electronic properties due to the trifluoromethyl group enhance its reactivity in catalytic cycles .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)-1H-imidazole: Lacks the dicarboxylic acid groups, resulting in different chemical properties.

1H-Imidazole-4,5-dicarboxylic acid: Does not contain the trifluoromethyl group, affecting its reactivity and biological activity.

Trifluoromethyl-substituted benzoic acids: Similar trifluoromethyl group but different core structure.

Uniqueness

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring with dicarboxylic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid (CAS No. 78016-96-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antiviral and antibacterial activities, as well as its potential applications in drug design.

- Molecular Formula : CHFNO

- Molecular Weight : 224.09 g/mol

- Structure : The compound features a trifluoromethyl group and two carboxylic acid functionalities attached to an imidazole ring, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives as antiviral agents. Specifically, compounds related to this compound have shown promising activity against viruses such as Dengue and Yellow Fever.

- Dengue Virus Inhibition : A high-throughput screening assay revealed that derivatives of imidazole-4,5-dicarboxamide exhibited significant antiviral activity against Dengue virus with effective concentrations (EC50) in the micromolar range. For instance, one derivative demonstrated an EC50 of 0.93 mM against DENV in Vero cells .

- Mechanism of Action : The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication processes, potentially targeting viral polymerases or other critical proteins necessary for viral propagation .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored, particularly their efficacy against resistant bacterial strains.

- Activity Against MRSA : Preliminary studies on analogs of 2-(trifluoromethyl)-1H-imidazole indicated that structural features such as the presence of electron-withdrawing groups at the C-2 position are crucial for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with these modifications showed enhanced potency .

- Structure-Activity Relationships (SAR) : The presence of aryl rings and specific substituents significantly influences the antibacterial efficacy. For example, compounds with two aryl rings and an imidazole NH group demonstrated higher activity levels .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of imidazole-4,5-dicarboxylic acid and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit viral replication in cell cultures. Notably, one compound displayed an EC50 value of 2.50 mM against both DENV and YFV, indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Screening

In another investigation, a series of trifluoromethyl-substituted imidazoles were screened for antibacterial properties. The results indicated that certain modifications led to increased activity against MRSA strains, suggesting that these compounds could serve as templates for developing new antibiotics .

Data Table

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O4/c7-6(8,9)5-10-1(3(12)13)2(11-5)4(14)15/h(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIZYICTEVXCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507334 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78016-96-3 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid in the synthesis of coordination polymers?

A: this compound acts as an intriguing organic ligand in coordination polymer synthesis due to its ability to coordinate with metal ions through multiple sites. [, ] The molecule possesses both carboxylic acid groups and nitrogen atoms within its imidazole ring, offering diverse coordination modes. This versatility allows for the creation of diverse structural motifs within the resulting coordination polymers. [, ] Additionally, the presence of the trifluoromethyl group introduces steric effects, influencing the overall architecture and properties of the synthesized materials. []

Q2: How does the lanthanide contraction effect influence the crystal structures of 2D coordination polymers synthesized using this compound?

A: Research has shown that the lanthanide contraction effect plays a crucial role in determining the structural features of 2D coordination polymers formed using this compound. [] As the ionic radii of lanthanide ions decrease across the series, a noticeable impact is observed on the bond lengths and angles within the coordination framework. This systematic decrease in ionic radii leads to subtle variations in the overall crystal packing and dimensionality of the resulting 2D structures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.